(1r,4r)-4-((3,3-Difluoropyrrolidin-1-yl)methyl)cyclohexanamine dihydrochloride

Basicity modulation Amine pKa Fluorine effects

This trans-configured cyclohexylamine dihydrochloride solves key workflow bottlenecks in parallel synthesis and CNS drug discovery. The pre-weighed, stoichiometrically defined salt form eliminates the batch-to-batch variability and acid-addition steps required with free bases, ensuring precise molar equivalents for automated amide couplings or reductive aminations. - **Predictable Physicochemistry:** The 3,3-difluoropyrrolidine motif induces a pKa shift to ~6.86, reducing the ionized fraction at physiological pH to enhance blood-brain barrier penetration. - **Stereochemical Rigidity:** The trans-cyclohexylamine scaffold provides a fixed linker for systematic SAR exploration of kinase hinge regions, with analogs showing 234 nM IC50 against IRAK4.

Molecular Formula C11H22Cl2F2N2
Molecular Weight 291.21 g/mol
Cat. No. B12072286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1r,4r)-4-((3,3-Difluoropyrrolidin-1-yl)methyl)cyclohexanamine dihydrochloride
Molecular FormulaC11H22Cl2F2N2
Molecular Weight291.21 g/mol
Structural Identifiers
SMILESC1CC(CCC1CN2CCC(C2)(F)F)N.Cl.Cl
InChIInChI=1S/C11H20F2N2.2ClH/c12-11(13)5-6-15(8-11)7-9-1-3-10(14)4-2-9;;/h9-10H,1-8,14H2;2*1H
InChIKeyXRJWTRVEDOTCHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview


(1r,4r)-4-((3,3-Difluoropyrrolidin-1-yl)methyl)cyclohexanamine dihydrochloride (CAS 2358751-18-3) is a trans-configured cyclohexylamine derivative featuring a 3,3-difluoropyrrolidine moiety linked via a methylene spacer . The gem-difluoro substitution on the pyrrolidine ring markedly alters the amine basicity and conformational profile relative to non-fluorinated, mono-fluorinated, or heterocycle-swapped analogs . As a protected diamine building block, the dihydrochloride salt form is tailored for direct use in amide coupling, reductive amination, and urea formation without requiring in-situ salt liberation, distinguishing it from free-base alternatives during synthesis workflow planning .

Salt Form Dihydrochloride salt ready for direct amide coupling, reductive amination, or urea formation
Stereochemistry Trans-cyclohexylamine core with defined relative configuration for rigid linker design
Fluorine Pattern 3,3-Difluoropyrrolidine unit shifts amine basicity, supporting drug-like property optimization

Why Generic Substitution Fails


Generic substitution with simpler cyclohexylamine-pyrrolidine hybrids fails because the 3,3-difluoropyrrolidine unit induces a predicted conjugate acid pKa shift of approximately 4.4 log units relative to unsubstituted pyrrolidine (pKa ~11.3 to ~6.86) , exceeding the ~2.6 log unit shift achieved by mono-fluorination alone (3-fluoropyrrolidine pKa ~8.68) . Ring size matters: replacement with a 4,4-difluoropiperidine (six-membered) yields a distinct spatial presentation of the basic amine and altered conformational flexibility, critical in target binding pockets . The dihydrochloride salt form provides a pre-weighed, stoichiometrically defined species for synthesis, removing the batch-to-batch variability inherent in free-base plus separate acid addition workflows .

Fluorination degree
Non-fluorinated or mono-fluorinated pyrrolidine analogs exhibit higher pKa, altering ionization equilibrium at physiological pH and potentially shifting permeability profile.
Heterocycle ring size
6-membered piperidine (4,4-difluoropiperidine) introduces a different spatial vector and N–N distance, which may affect target pocket complementarity compared to the 5-membered pyrrolidine.
Free base handling
Procurement of the free base introduces batch-to-batch amine content variability and requires manual acid titration, risking stoichiometric inconsistency in synthesis.

Quantitative Differentiation Evidence


pKa Reduction: 3,3-Difluoropyrrolidine vs. Pyrrolidine

The conjugate acid of 3,3-difluoropyrrolidine has a predicted pKa of 6.86, compared to ~11.3 for unsubstituted pyrrolidine—a ΔpKa of approximately −4.4 units . This reduction is substantially greater than that achieved by single fluorine substitution: 3-fluoropyrrolidine (predicted pKa 8.68, ΔpKa ≈ −2.6) . In the context of the full (1r,4r)-4-((3,3-difluoropyrrolidin-1-yl)methyl)cyclohexanamine scaffold, the lowered basicity of the pyrrolidine nitrogen reduces the fraction of positively charged species at physiological pH, which can improve passive membrane permeability compared to non-fluorinated or mono-fluorinated analogs [1].

pKa Reduction
Cross-study comparable
3,3-Difluoropyrrolidine predicted pKa 6.86
Δ −4.4 vs. pyrrolidine (pKa 11.3)
Supports amine basicity modulation for drug design
Predicted values; aqueous, 25 °C
Basicity modulation Amine pKa Fluorine effects Drug-likeness optimization

IRAK4 Kinase Inhibition with the Scaffold

A derivative of the target compound, N-[trans-4-(3,3-difluoropyrrolidin-1-yl)cyclohexyl]-6-methylquinazolin-4-amine, demonstrated IRAK4 inhibitory activity with an IC50 of 234 nM in a fluorescence-based kinase assay (phosphorylation of a fluorescent polypeptide substrate) [1]. This value was reported in US Patent 9,926,330 (Merck Sharp & Dohme) and provides a quantitative anchor point for SAR exploration. While direct comparator data for the non-fluorinated pyrrolidine analog within the same assay system is not disclosed in the public patent excerpt, the 234 nM IC50 establishes the 3,3-difluoropyrrolidine-trans-cyclohexylamine vector as a viable hinge-binding motif for kinase inhibitor design, and offers a benchmark against which analogs with different fluorination patterns or heterocycles can be systematically compared [2].

IRAK4 Inhibition
Supporting evidence
IC50 234 nM (derivative)
Validates hinge-binding motif compatibility for kinase SAR
Fluorescence kinase assay; recombinant IRAK4
Kinase inhibition IRAK4 Immunology Inflammation Structure-activity relationship

Ring Size Differentiation: Pyrrolidine vs. Piperidine Analogs

The 3,3-difluoropyrrolidine ring (five-membered) imposes a different spatial trajectory for the exocyclic amine relative to the 4,4-difluoropiperidine (six-membered) analog . Specifically, the pyrrolidine nitrogen-to-cyclohexylamine nitrogen distance is shorter in the five-membered system, and the gem-difluoro group at position 3 creates a dipole that is oriented differently from the 4,4-gem-difluoro in piperidine. For comparison, the 4,4-difluoropiperidine analog (CAS 2358751-15-0, molecular weight 305.23 g/mol as dihydrochloride ) has a larger molecular volume and a distinct vector angle for substituent attachment, which can alter the fit in ATP-binding pockets or hydrophobic clefts. While no crystallographic overlay is publicly available, the difference in ring size (5 vs. 6 atoms) is a first-order determinant of molecular shape complementarity in structure-based drug design [1].

Ring Size Vector
Class-level inference
5-membered (pyrrolidine) vs. 6-membered (piperidine)
MW diff. ~14 g/mol (dihydrochloride)
Spatial trajectory may affect target site complementarity
No public crystallographic overlay; structural comparison
Conformational analysis Ring size Structure-based design Heterocycle selection

Salt Form Advantage: Dihydrochloride for Stoichiometric Precision

The dihydrochloride salt of (1r,4r)-4-((3,3-difluoropyrrolidin-1-yl)methyl)cyclohexanamine is a defined stoichiometric entity with a precise molecular formula (C11H20F2N2·2HCl) and molecular weight (~291.2 g/mol) . In contrast, procurement of the free base requires the user to independently determine amine content, manage hygroscopicity, and titrate acid equivalents for each downstream reaction . The salt form eliminates these variables: each mole of dihydrochloride delivers exactly one mole of the diamine scaffold with two molar equivalents of HCl pre-associated, enabling direct use in amide couplings (with additional base) or reductive aminations without pre-neutralization steps [1]. This provides a practical procurement advantage for medicinal chemistry teams requiring reproducible stoichiometry across parallel synthesis libraries.

Salt Form Precision
Class-level inference
Dihydrochloride vs. free base
Eliminates ±5–10% amine content uncertainty
Supports stoichiometric consistency in parallel synthesis
Direct weighability; no pre-neutralization required
Salt form selection Synthetic workflow Weighing accuracy Batch consistency

Application Scenarios


IRAK4 Kinase Fragment-Based Lead Generation

Teams prosecuting IRAK4 or structurally related kinases can directly employ this compound as a hinge-binding motif based on the 234 nM IC50 of the 6-methylquinazolin-4-amine derivative [1]. The trans-cyclohexylamine scaffold offers a rigid, stereochemically defined linker between the 3,3-difluoropyrrolidine and varied warheads, supporting systematic SAR exploration around the kinase hinge region.

CNS Drug Design: Reduced Amine Basicity Strategy

The predicted pKa shift from ~11.3 (pyrrolidine) to ~6.86 (3,3-difluoropyrrolidine) reduces the ionized fraction at physiological pH, a recognized strategy for enhancing blood-brain barrier penetration [2]. This compound is well-suited as a building block for CNS-targeted GPCR or ion channel programs where the cyclohexylamine-pyrrolidine scaffold serves as a core pharmacophore requiring balanced potency and CNS exposure.

Parallel Synthesis with High Batch Reproducibility

The dihydrochloride salt form eliminates variability in amine content determination and acid stoichiometry, making this compound ideal for automated parallel synthesis workflows where precise molar equivalents are critical for reaction success rates [3]. Medicinal chemistry teams can weigh the salt directly into reaction vessels without pre-activation steps.

Bioisostere Evaluation: Pyrrolidine vs. Piperidine Heterocycles

When paired with the 4,4-difluoropiperidine analog (CAS 2358751-15-0), this compound enables systematic head-to-head evaluation of pyrrolidine vs. piperidine spatial vectors in target binding sites . Procurement of both analogs allows computational and crystallographic assessment of ring-size effects on potency and selectivity within the same chemotype series.

Application
Selection Property
Validation Focus
IRAK4 Kinase Fragment-Based Lead Generation
Hinge-binding motif compatibility
Kinase inhibition benchmark and SAR profiling
CNS Drug Design: Reduced Amine Basicity Strategy
pKa-modulated amine basicity
Brain penetration and exposure model assessment
Parallel Synthesis with High Batch Reproducibility
Salt form stoichiometric consistency
Automated reaction reproducibility and yield
Bioisostere Evaluation: Pyrrolidine vs. Piperidine
Heterocycle ring size comparison
Spatial vector analysis and selectivity profiling
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